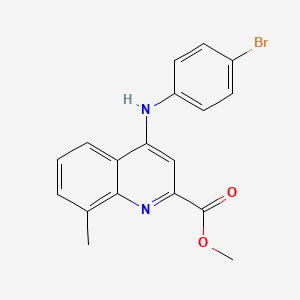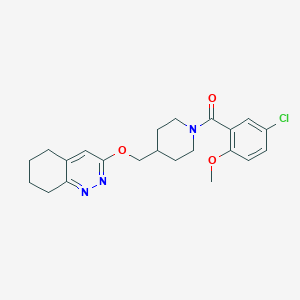
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Scientific Research Applications
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and histone deacetylase, which are involved in cancer cell proliferation and survival. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in animal models. 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its broad range of potential applications in drug discovery. It has been shown to exhibit activity against a variety of cancer cell lines, as well as bacteria and inflammation. However, one limitation of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the identification of the specific molecular targets of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies could be conducted to investigate the safety and toxicity of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in animal models, which could inform its potential use in clinical trials.
Synthesis Methods
The synthesis of 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one involves the reaction of 6-bromo-2-hydroxyquinoline and pyrrolidine-1-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is purified through column chromatography to obtain 6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one in high yield and purity.
properties
CAS RN |
1423604-82-3 |
|---|---|
Product Name |
6-bromo-4-(pyrrolidin-1-ylcarbonyl)quinolin-2(1H)-one |
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.174 |
IUPAC Name |
6-bromo-4-(pyrrolidine-1-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-3-4-12-10(7-9)11(8-13(18)16-12)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18) |
InChI Key |
XOAWBKLRQVMRBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)

![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)
![N-[[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methyl]-2-chloroacetamide](/img/structure/B2574597.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)


![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)